

An In-depth Technical Guide to MeOSuc-AAPF-CMK in Molecular Biology

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Compound of Interest

Compound Name: MeOSuc-AAPF-CMK

Cat. No.: B12384815

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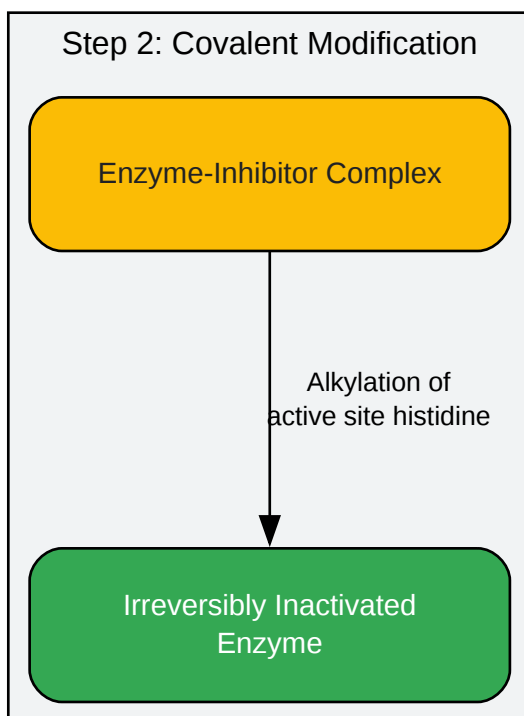
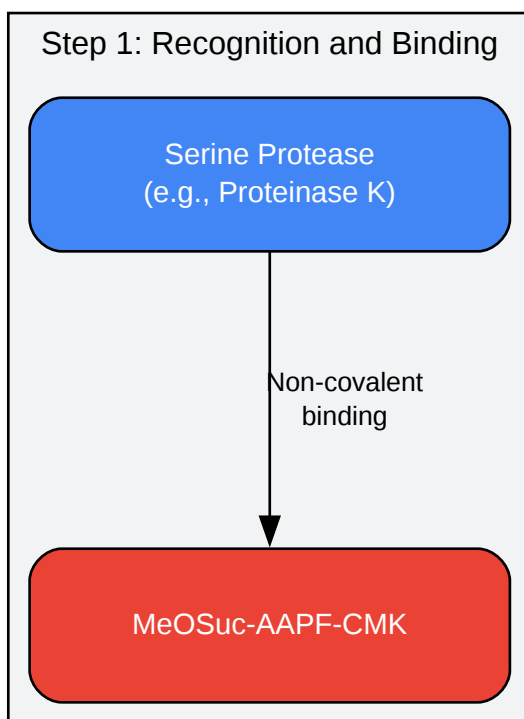
For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding MeOSuc-AAPF-CMK

Methoxysuccinyl-Alanine-Alanine-Proline-Phenylalanine-Chloromethyl Ketone (**MeOSuc-AAPF-CMK**) is a synthetic, irreversible inhibitor of certain serine proteases, with a pronounced efficacy against proteinase K.[1][2][3] This tetrapeptidyl chloromethyl ketone is a valuable tool in molecular biology, primarily utilized for its ability to protect nucleic acids from degradation by nucleases during extraction procedures.[1] Its strategic design, incorporating a peptide sequence recognized by the target protease and a reactive chloromethyl ketone warhead, allows for highly specific and potent inhibition.

Mechanism of Action

MeOSuc-AAPF-CMK operates through active-site-directed irreversible inhibition. The peptide portion of the inhibitor, Ala-Ala-Pro-Phe, mimics the natural substrate of chymotrypsin-like serine proteases, guiding the inhibitor to the enzyme's active site. Upon binding, the highly reactive chloromethyl ketone group forms a covalent bond with a critical histidine residue within the catalytic triad of the serine protease. This alkylation of the active site permanently inactivates the enzyme.



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*Mechanism of irreversible inhibition by **MeOSuc-AAPF-CMK**.*

Quantitative Data on Inhibitory Activity

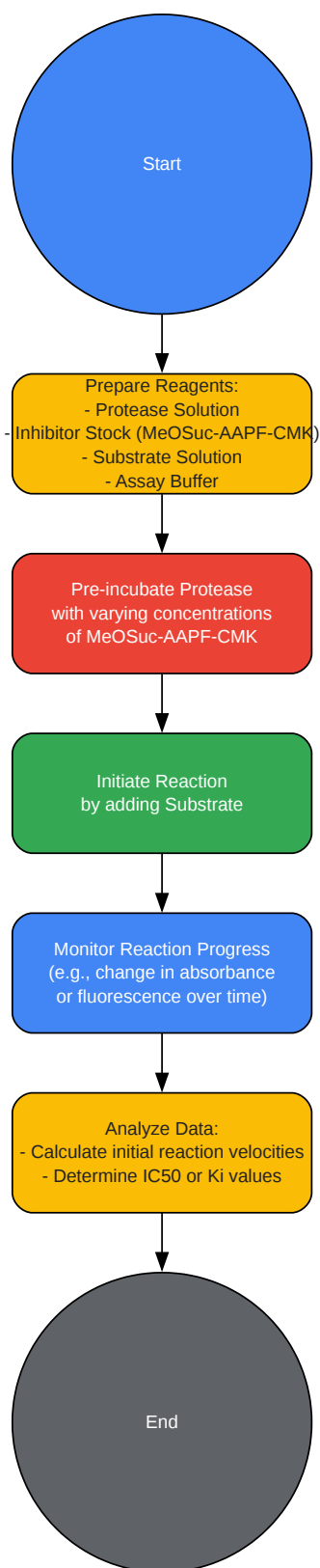
The potency of **MeOSuc-AAPF-CMK** is demonstrated by its effectiveness at low concentrations and its superior performance compared to similar inhibitors. While specific K_i and IC_{50} values for **MeOSuc-AAPF-CMK** are not readily available in the provided search results, comparative data underscores its efficacy.

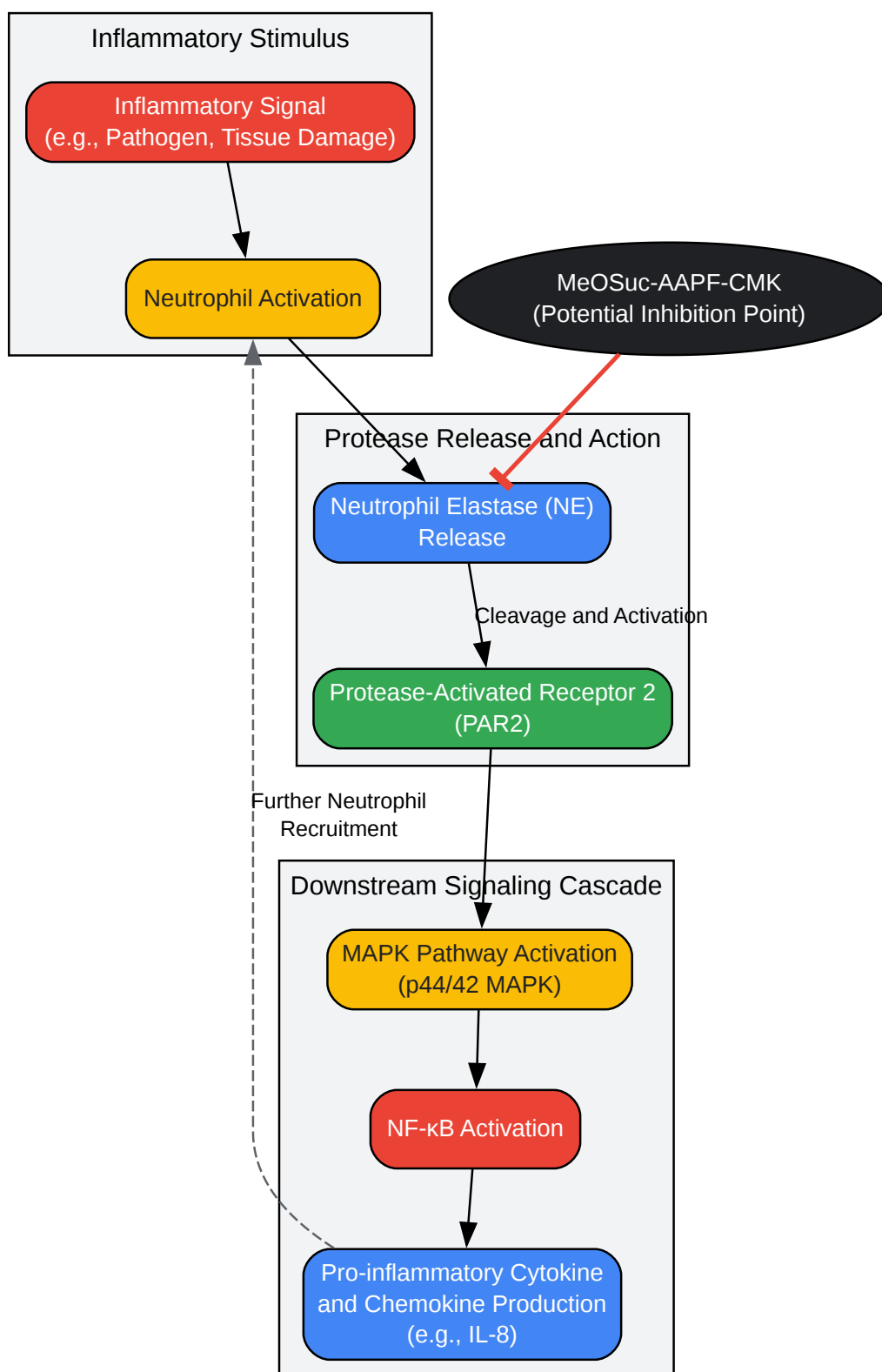
Inhibitor	Target Protease	Effective Concentration	Observations
MeOSuc-AAPF-CMK	Proteinase K	0.05 mM	Allows for a signal to be obtained for an exogenous RNA target at 30 cycles in a real-time RT-PCR assay. [1] [3]
MeOSuc-AAPV-CMK	Proteinase K	0.5 mM	Requires a 10-fold higher concentration to achieve the same level of protection as MeOSuc-AAPF-CMK in the same assay. [1] [3]

Experimental Protocols

General Workflow for Determining Protease Inhibition

The following workflow outlines the general steps for assessing the inhibitory potential of a compound like **MeOSuc-AAPF-CMK** against a target serine protease.





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- 3. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH₂Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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